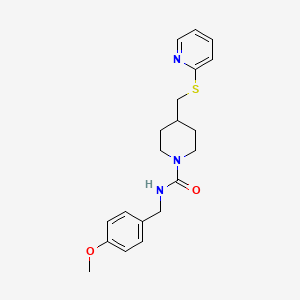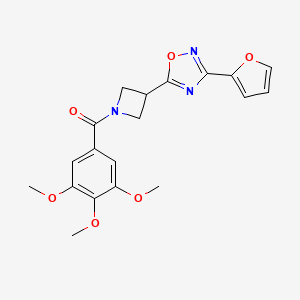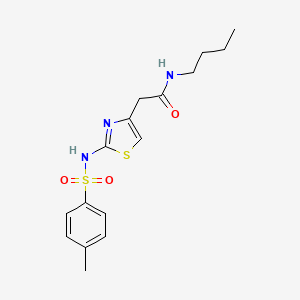![molecular formula C19H14ClFN4S B2917892 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891124-66-6](/img/structure/B2917892.png)
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyridazine derivatives and has shown promising results in various biological assays.
Scientific Research Applications
Synthesis and Structural Analysis
Pyridazine derivatives, including 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, are known for their diverse biological activities. Recent research has focused on their synthesis, crystal structure characterization, and computational studies to understand their properties better. For instance, Sallam et al. (2021) synthesized and characterized pyridazine derivatives, highlighting their crystalline structure and molecular packing through X-ray diffraction and DFT calculations. These studies provide a foundation for understanding the electronic and structural properties that contribute to their biological activities (Sallam et al., 2021).
Anticonvulsant Activities
Triazolopyridazine derivatives have been explored for their potential in treating epilepsy. Research by Kelley et al. (1995) investigated substituted triazolopyridazines for their anticonvulsant activity, revealing that certain derivatives exhibit promising efficacy against seizures. This line of investigation is crucial for developing new therapeutic agents for epilepsy management (Kelley et al., 1995).
Antidiabetic Potential
The exploration of triazolopyridazine derivatives extends into the realm of diabetes treatment. Bindu et al. (2019) synthesized a series of triazolopyridazine-substituted piperazines and evaluated them for their dipeptidyl peptidase-4 (DPP-4) inhibition potential. This research indicates the potential of these compounds in developing new antidiabetic medications, highlighting their effectiveness in enhancing insulin secretion and possessing antioxidant properties (Bindu et al., 2019).
Antimicrobial and Antitumor Activities
Compounds like 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine have also been studied for their antimicrobial and antitumor properties. Research efforts are directed towards synthesizing new derivatives and evaluating their bioactivities. For example, Mamta et al. (2019) synthesized a series of triazolopyridazines and tested them for cytotoxic activities against various cancer cell lines, finding some compounds with potent cytotoxic activity. This highlights the potential of triazolopyridazine derivatives as leads in cancer therapy (Mamta et al., 2019).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4S/c1-12-5-7-13(8-6-12)17-9-10-18-22-23-19(25(18)24-17)26-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPXNTTXJBCCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)








![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
